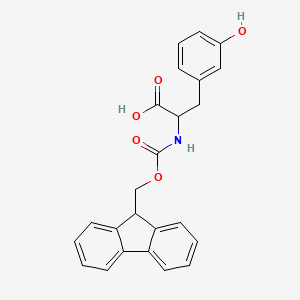

N-Fmoc-3-hydroxy-DL-phenylalanine

Description

Contextualizing N-Fmoc-3-hydroxy-DL-phenylalanine within Unnatural Amino Acid Chemistry

This compound is classified as an unnatural amino acid (UAA). Unlike the 20 standard proteinogenic amino acids, UAAs are not naturally encoded in the genetic code of organisms. nih.gov They are synthetic creations that differ from their natural counterparts in their side chains, backbones, or the addition of functional groups. The introduction of UAAs into peptides and proteins is a powerful tool in protein engineering and synthetic biology, allowing for the creation of molecules with novel properties and functions. bitesizebio.com

The defining features of this compound are the hydroxyl group (-OH) on the phenyl ring and the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The hydroxyl group introduces a new functional handle that can alter the chemical and biological properties of the parent amino acid, phenylalanine. The Fmoc group is a temporary protecting group essential for the stepwise synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com This protection prevents unwanted reactions of the amino group during the formation of peptide bonds. altabioscience.com

The incorporation of UAAs like this compound into polypeptide chains allows researchers to:

Introduce new functionalities: The hydroxyl group can serve as a site for further chemical modifications, such as phosphorylation or glycosylation, which are critical post-translational modifications in biological systems. nih.govwikipedia.org

Modulate biological activity: The altered structure can enhance or modify the binding affinity of peptides to their targets, leading to the development of new therapeutic agents. bitesizebio.com

Probe protein structure and function: The unique properties of UAAs can be used to study protein folding, protein-protein interactions, and enzyme mechanisms. bitesizebio.com

Significance of DL-Phenylalanine Derivatives in Biomedical and Material Sciences

Phenylalanine, an essential amino acid, exists in two enantiomeric forms, L-phenylalanine and D-phenylalanine, and as a racemic mixture, DL-phenylalanine. Derivatives of DL-phenylalanine have garnered significant interest in both biomedical and material sciences due to their diverse applications.

In the biomedical field , phenylalanine derivatives are investigated for their therapeutic potential. ontosight.ai They can act as precursors in the synthesis of pharmaceuticals or exhibit biological activity themselves, such as enzyme inhibition or neurotransmitter modulation. ontosight.ai For instance, certain phenylalanine derivatives have been explored for their potential in cancer treatment by acting as enzyme inhibitors or receptor antagonists to block tumor growth pathways. The modification of the basic phenylalanine structure can enhance a drug's stability and its interaction with biological targets.

In material science , derivatives of phenylalanine are utilized in the development of novel biomaterials. These can include materials for drug delivery, tissue engineering, and the creation of bio-based materials with improved mechanical, thermal, or optical properties. For example, the incorporation of phenylalanine derivatives can lead to the formation of self-healing hydrogels or materials for sustained drug release. nih.gov The inherent biocompatibility of amino acid-based materials makes them attractive for various biomedical applications. nih.gov Furthermore, some DL-phenylalanine derivatives have been studied for their potential as corrosion inhibitors for metals in aqueous environments. researchgate.net

Historical Perspectives on the Development and Utility of Fmoc-Protected Amino Acids

The development of protecting groups has been a cornerstone of chemical peptide synthesis. researchgate.net The ability to temporarily block a reactive functional group, such as the α-amino group of an amino acid, is crucial for the controlled, stepwise assembly of a peptide chain. altabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced by Louis A. Carpino and Grace Y. Han in 1970. peptide.comnih.gov It emerged as a milder alternative to the then-prevalent tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for its removal. nih.govcreative-peptides.com The Fmoc group is notably base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

The adoption of Fmoc chemistry, particularly in solid-phase peptide synthesis (SPPS), revolutionized the field for several reasons:

Orthogonality: Fmoc protection is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis. This means the N-terminal Fmoc group can be removed without affecting the protection of reactive side chains. altabioscience.com

Milder Conditions: The use of a weak base for deprotection is compatible with a wider range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov

Ease of Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.org

Automation: The milder reaction conditions and the ability to monitor the synthesis process made Fmoc chemistry highly suitable for automated peptide synthesizers, which significantly increased the efficiency of peptide production. nih.govfiveable.me

The development and refinement of Fmoc-protected amino acids, including unnatural variants like this compound, have been instrumental in advancing peptide chemistry and enabling the synthesis of complex and novel peptide-based molecules for a wide array of research and therapeutic applications. researchgate.netpublish.csiro.au

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on leveraging its unique structural features for various applications in chemical biology and drug discovery. The presence of the hydroxylated phenyl ring and the stereochemically diverse DL-form opens up several avenues of investigation.

One major research trajectory is its use in the synthesis of peptidomimetics . These are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. By incorporating this compound into peptide sequences, researchers can introduce a key hydrogen-bonding interaction through the hydroxyl group, potentially leading to stronger and more specific binding to biological targets.

Another significant area of research is the development of novel therapeutic peptides . The hydroxyl group on the phenylalanine ring can be a site for further chemical modification, allowing for the creation of a library of derivatives with diverse biological activities. These modifications could include the attachment of other small molecules, fluorescent probes for imaging studies, or moieties that improve the pharmacokinetic properties of the peptide.

Furthermore, this compound is a valuable building block for creating complex molecular architectures . The ability to control the stereochemistry at the alpha-carbon (due to the DL-form) allows for the synthesis of diastereomeric peptides, which can have distinct biological activities. This is particularly important in the design of inhibitors for enzymes that have stereospecific binding pockets.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 138775-49-2 |

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.427 g/mol |

| Purity | Typically ≥97% |

| Storage | Room temperature |

Future research will likely continue to explore the synthesis of more complex peptides and peptidomimetics incorporating this compound to investigate their potential as therapeutic agents for a range of diseases. The development of more efficient synthetic methods for incorporating this and other unnatural amino acids will also be a key focus.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKQPPYEQCJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 3 Hydroxy Dl Phenylalanine and Its Analogs

Strategies for Fmoc-Protection of Hydroxylated Phenylalanine Derivatives

The introduction of the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic and catalytic hydrogenation conditions and its facile removal by a mild base. ontosight.aiontosight.ai For hydroxylated phenylalanine derivatives like 3-hydroxy-DL-phenylalanine, the primary target for Fmoc protection is the α-amino group.

The standard procedure involves the reaction of the amino acid with an Fmoc-donating reagent in a basic aqueous or mixed-solvent system. A common and efficient reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction mechanism proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc-OSu, leading to the formation of the stable Fmoc-amino acid.

A general protocol for the Fmoc protection of an amino acid is as follows:

The amino acid is dissolved in a suitable solvent, often a mixture like ethanol/water or dioxane/water. google.com

A base, such as sodium carbonate or N,N-Diisopropylethylamine (DIEA), is added to deprotonate the amino group, increasing its nucleophilicity. nih.gov

The Fmoc-donating reagent (e.g., Fmoc-OSu) is added to the solution, and the reaction is stirred, typically at room temperature, until completion. nih.gov

The resulting N-Fmoc-protected amino acid is then isolated and purified, often through acidification and extraction, followed by crystallization. google.com

While the primary amino group is the main focus, the phenolic hydroxyl group of 3-hydroxyphenylalanine generally does not require protection for the Fmoc-protection step itself. However, for subsequent steps in peptide synthesis, particularly those involving aggressive coupling reagents, the hydroxyl group may need to be protected with a group like tert-butyl (tBu) to prevent side reactions. medchemexpress.com

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological activities. The synthesis of specific stereoisomers of 3-hydroxyphenylalanine is a key challenge addressed by various advanced organic chemistry techniques.

Control of Stereochemistry in DL-Phenylalanine Scaffolds

The initial synthesis of the basic phenylalanine scaffold often results in a racemic mixture (an equal mixture of D and L enantiomers), denoted as DL-phenylalanine. A classic method for creating such α-amino acid scaffolds is the Strecker synthesis. masterorganicchemistry.com This two-step procedure begins with the reaction of an aldehyde (in this case, 3-hydroxybenzaldehyde) with ammonia (B1221849) and cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the racemic α-amino acid. masterorganicchemistry.com While effective for producing the basic scaffold, the standard Strecker synthesis does not control stereochemistry and produces a racemic product. masterorganicchemistry.com

Another approach involves the hydantoin (B18101) synthesis, where an aldehyde is reacted with ammonium (B1175870) carbonate and a cyanide source to form a hydantoin intermediate. This intermediate is then hydrolyzed to yield the amino acid. This method, like the Strecker synthesis, typically produces a racemic mixture of the final amino acid. cdnsciencepub.com

Synthesis of Specific Stereoisomers (e.g., L- and D-forms)

To overcome the limitations of racemic synthesis, several enantioselective methods have been developed to produce specific D- or L-isomers.

One powerful technique is the asymmetric α-alkylation of a glycine (B1666218) Schiff base using phase-transfer catalysis. nih.gov In this approach, a glycine derivative is deprotonated to form an enolate, which then reacts with a substituted benzyl (B1604629) bromide (e.g., 3-hydroxybenzyl bromide, though a protected version would likely be used). The stereochemical outcome is controlled by a chiral phase-transfer catalyst derived from Cinchona alkaloids. The choice of catalyst dictates the resulting stereochemistry of the product. nih.gov

| Catalyst Type | Resulting Stereoisomer |

| Cinchonine-derived | (R)-α-amino acid derivatives |

| Cinchonidine-derived | (S)-α-amino acid derivatives |

This method is highly effective for producing unnatural α-amino acid derivatives with excellent yields and high enantioselectivity. nih.gov

Enzymatic approaches also offer high stereoselectivity. Phenylalanine ammonia lyases (PALs) can catalyze the amination of cinnamic acids to form phenylalanines. While PALs naturally produce L-phenylalanine, they can be engineered or used in cascade reactions to synthesize D-phenylalanine derivatives. nih.gov By coupling the PAL-catalyzed amination with a deracemization process involving an L-amino acid deaminase (LAAD) and a reducing agent, it is possible to convert cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov

Hydroxylation Techniques for Phenylalanine Derivatives

The introduction of a hydroxyl group onto the phenyl ring of phenylalanine is a critical step in synthesizing hydroxylated analogs. This can be achieved through both chemical and enzymatic methods, which differ significantly in their selectivity.

Chemical Hydroxylation Methods

Chemical methods for hydroxylating the aromatic ring of phenylalanine are often powerful but lack regiospecificity, meaning they produce a mixture of isomers.

The Fenton reaction , which utilizes hydrogen peroxide (H₂O₂) and an iron catalyst, is a common method for generating hydroxyl radicals (•OH). nih.govigem.org These highly reactive radicals can attack the aromatic ring of phenylalanine to add a hydroxyl group. However, the attack is not selective for a single position, resulting in a mixture of 2-hydroxy- (ortho), 3-hydroxy- (meta), and 4-hydroxy- (para) phenylalanine. nih.govresearchgate.net

Gamma-radiolysis of water also produces hydroxyl radicals and results in a similar mixture of hydroxylated phenylalanine isomers. igem.orgresearchgate.net The distribution of these products can be influenced by factors such as pH. For instance, studies have shown that the yields of all hydroxylated products tend to be maximal around pH 5.5. nih.govigem.org

| Hydroxylation Product | Isomer Position |

| 2-hydroxyphenylalanine | ortho |

| 3-hydroxyphenylalanine | meta |

| 4-hydroxyphenylalanine (Tyrosine) | para |

These methods, while useful for generating a variety of isomers for research, require subsequent separation steps to isolate the desired 3-hydroxy-DL-phenylalanine.

Enzymatic Hydroxylation Pathways and Their Regiospecificity

In biological systems, the hydroxylation of phenylalanine is a highly controlled and specific process, primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH) . wikipedia.orgontosight.ai This enzyme is a monooxygenase that uses molecular oxygen and a tetrahydrobiopterin (B1682763) (BH4) cofactor to carry out the reaction. nih.govkarger.com

The key feature of PAH is its remarkable regiospecificity . The enzyme almost exclusively catalyzes the hydroxylation of L-phenylalanine at the para-position (position 4) of the phenyl ring to produce L-tyrosine (4-hydroxyphenylalanine). wikipedia.orgnih.gov The reaction mechanism involves the formation of a highly reactive iron-oxo intermediate (Fe(IV)=O) at the enzyme's active site, which then hydroxylates the phenylalanine substrate. youtube.com

This high specificity means that PAH is not a suitable enzyme for the direct synthesis of 3-hydroxy-DL-phenylalanine from phenylalanine. The synthesis of the 3-hydroxy isomer requires either the non-specific chemical methods described previously or starting with a precursor that already contains the hydroxyl group at the desired meta-position, such as 3-hydroxybenzaldehyde (B18108) or 3-hydroxyphenylpyruvic acid.

Incorporation of Protecting Groups and Linkers in Synthesis

The success of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups and linkers. creative-peptides.comresearchgate.net In the synthesis involving N-Fmoc-3-hydroxy-DL-phenylalanine, the hydroxyl group on the phenyl ring and the α-amino group require protection to prevent unwanted side reactions during peptide chain elongation. creative-peptides.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino group. ontosight.airesearchgate.net Its removal is typically achieved using a secondary amine, such as piperidine (B6355638), which allows for the sequential addition of amino acids. nih.gov For the hydroxyl group of the 3-hydroxyphenylalanine side chain, acid-labile protecting groups like tert-butyl (tBu) are often employed. creative-peptides.com This orthogonal protection strategy, where one group is removed under basic conditions and the other under acidic conditions, is fundamental to modern peptide synthesis. nih.gov

Linkers are chemical moieties that connect the growing peptide chain to the solid support. nih.gov The choice of linker is critical as it determines the conditions under which the final peptide is cleaved from the resin. nih.gov For the synthesis of peptide acids, Wang or 2-chlorotrityl chloride (2-CTC) resins are commonly used. nih.govnih.gov The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve sensitive functionalities and protecting groups on the peptide. nih.gov For peptide amides, resins with linkers like Rink Amide are employed. researchgate.net

Furthermore, "safety-catch" linkers offer an additional layer of control. These linkers are stable to the conditions used for both Fmoc and side-chain protecting group removal but can be activated by a specific chemical reaction to allow for cleavage. nih.gov This approach provides greater flexibility in the synthetic strategy. nih.gov The use of hydrophilic linkers, often based on polyethylene (B3416737) glycol (PEG), can improve the solubility and ionization of the final peptide, which is beneficial for purification and analysis. ucdavis.edu

| Component | Function | Common Examples | Cleavage/Removal Conditions |

| α-Amino Protecting Group | Prevents peptide bond formation at the N-terminus until desired. | Fmoc | 20% Piperidine in DMF |

| Side-Chain Protecting Group (Hydroxyl) | Prevents side reactions of the hydroxyl group. | tBu (tert-butyl) | Trifluoroacetic acid (TFA) |

| Linker (for Peptide Acids) | Attaches peptide to solid support, allows for final cleavage. | Wang, 2-Chlorotrityl (2-CTC) | TFA, Acetic Acid/TFE/DCM |

| Linker (for Peptide Amides) | Attaches peptide to solid support, yields a C-terminal amide. | Rink Amide | TFA |

Advanced Synthetic Techniques and Innovations

Continuous advancements in synthetic chemistry have led to more efficient and robust methods for preparing complex peptides like those containing this compound.

Solid-phase synthesis (SPS) is the dominant methodology for peptide synthesis due to its efficiency and amenability to automation. ontosight.ainih.gov The peptide is assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. nih.gov

Fmoc-based SPPS is the most widely used strategy for peptide synthesis. nih.gov The process involves a cyclical series of steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in a solvent like dimethylformamide (DMF). uci.edu

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium salts like HATU or HBTU. uci.edu

Washing: The resin is washed again to remove excess reagents and byproducts. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. The use of pre-metalated DOTA-amino acid building blocks has also been demonstrated to be compatible with Fmoc-SPPS, allowing for the synthesis of metal-labeled peptides. nih.gov

Coupling: The choice of coupling reagent and conditions is critical. For sterically hindered amino acids or difficult sequences, stronger activating reagents like HATU may be necessary. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can suppress side reactions and improve coupling efficiency. peptide.com Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) test can ensure completion. iris-biotech.de

Deprotection: The removal of the Fmoc group is generally efficient with 20% piperidine in DMF. iris-biotech.de However, for some sequences, aggregation can hinder deprotection. researchgate.net The efficiency of deprotection can be monitored by UV/Vis spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct. iris-biotech.de In cases of difficult deprotection, extended reaction times or double deprotection steps may be employed. mdpi.com The use of alternative deprotection reagents to piperidine is also being explored to improve safety and efficiency. mdpi.com To prevent unwanted Fmoc removal during wash steps at elevated temperatures, additives like HOBt can be added to the wash solvent. researchgate.net

| Step | Reagents/Conditions | Purpose | Monitoring |

| Coupling | Fmoc-amino acid, Coupling reagent (e.g., HATU, HCTU), Base (e.g., DIPEA) | Formation of peptide bond | Ninhydrin test |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group | UV/Vis spectroscopy of dibenzofulvene adduct |

| Capping | Acetic anhydride, Pyridine | To block unreacted amines and prevent deletion sequences | Not typically monitored directly |

While solid-phase synthesis is dominant, solution-phase methods are still valuable for the preparation of specific precursors and building blocks, including N-Fmoc-protected amino acids. ontosight.ai The synthesis of N-Fmoc-amino acids generally involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. ub.edu However, these methods can lead to the formation of impurities like Fmoc-dipeptides. ub.edu To circumvent this, alternative acylating reagents like Fmoc-2-MBT have been developed. ub.edu A novel process for the crystallization of N-Fmoc-amino acid crude products using an ethanol/water system has also been reported to improve purity. google.com

The field of peptide synthesis is continually evolving, with new protecting groups being developed to address specific challenges. creative-peptides.comresearchgate.net For the hydroxyl group of tyrosine and its analogs, standard protection is with tBu. creative-peptides.com However, for specific applications requiring different deprotection conditions, other protecting groups could be considered.

For the α-amino group, while Fmoc is the standard for SPPS, other groups exist. The allyloxycarbonyl (Alloc) group is an example of a protecting group that is orthogonal to both Fmoc and Boc, as it is removed by palladium catalysis. nih.gov This allows for selective deprotection and modification of specific sites within a peptide.

The development of photolabile protecting groups, such as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), offers another level of orthogonality, as they are removed by UV light. researchgate.net Nitrone protecting groups have also been developed for N-hydroxyamino acids, allowing their incorporation into peptides using standard Fmoc-based chemistry. rsc.org Furthermore, the 9-phenyl-9-fluorenyl (Pf) group has been shown to be effective in preventing racemization of α-amino compounds during synthesis. nih.gov These novel protecting groups expand the toolbox available to peptide chemists, enabling the synthesis of increasingly complex and functionalized molecules.

Application in Peptide and Peptidomimetic Chemistry

N-Fmoc-3-hydroxy-DL-phenylalanine as a Building Block in Peptide Synthesis

This compound is a specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. ontosight.ai The Fmoc group attached to the N-terminus of the amino acid is a base-labile protecting group. ontosight.aiyoutube.com This feature is central to the SPPS methodology; the Fmoc group shields the amine during the coupling of the amino acid's carboxyl group to the growing peptide chain and can be subsequently removed under mild basic conditions, typically with a piperidine (B6355638) solution, to allow for the next coupling step. ontosight.aiuci.edu This iterative process enables the precise and efficient construction of complex peptide sequences. ontosight.ai

The presence of the hydroxyl group on the phenyl side chain provides a reactive handle for post-synthesis modifications, while its identity as an unnatural amino acid allows for the creation of peptides with novel properties not found in their natural counterparts. nih.gov The commercial availability of this compound facilitates its direct use in standard Fmoc-SPPS protocols, making it an accessible tool for peptide chemists. nih.goviris-biotech.de

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxyphenylalanine |

| CAS Number | 138775-49-2 |

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.43 g/mol iris-biotech.de |

| Synonyms | Fmoc-DL-m-Tyrosine, (RS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid |

| Primary Use | Building block for Solid-Phase Peptide Synthesis (SPPS) ontosight.ai |

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. mdpi.comcasi.org The incorporation of non-proteinogenic amino acids like 3-hydroxy-DL-phenylalanine is a key strategy in the rational design of these mimetics. By replacing a canonical amino acid with this analog, researchers can fine-tune the pharmacological profile of a peptide.

The synthesis of peptidomimetics using this compound follows the established principles of Fmoc-SPPS. The building block is integrated into the desired position within the peptide sequence on a solid support. The presence of the hydroxyl group may require an additional protecting group on the side chain depending on the subsequent chemical steps, to prevent unwanted side reactions.

The introduction of modified residues like 3-hydroxyphenylalanine can impart significant conformational rigidity to otherwise flexible peptide backbones. nih.gov This constraint arises from several factors. The hydroxyl group on the phenyl ring is capable of forming intramolecular hydrogen bonds with nearby amide backbone atoms or other side chains. These interactions can stabilize specific secondary structures, such as β-turns and helices, forcing the peptide to adopt a more defined three-dimensional shape. nih.gov

This pre-organization of the peptide into a specific bioactive conformation can enhance its binding affinity and selectivity for its biological target, as it reduces the entropic penalty associated with binding. nih.gov The aromatic ring itself contributes to conformational stability through π-π stacking interactions with other aromatic residues in the sequence. nih.govnih.gov The ability to enforce a particular structure is a powerful tool in drug design, allowing for the optimization of ligand-receptor interactions.

A primary goal of creating peptidomimetics is to enhance their stability against enzymatic degradation. mdpi.com Native peptides are often rapidly broken down by proteases in the body, limiting their therapeutic utility. The inclusion of unnatural amino acids, such as 3-hydroxyphenylalanine, can render the adjacent peptide bonds unrecognizable to these enzymes, thereby increasing the peptide's half-life in vivo. nih.gov

The hydroxyl group also alters the physicochemical properties of the amino acid side chain, changing its polarity and hydrogen-bonding capacity compared to a standard phenylalanine. mdpi.com This modification can profoundly impact biological activity. nih.gov For instance, the altered interaction with a receptor's binding pocket could convert a peptide from an agonist to an antagonist or modulate its potency. The introduction of histidine residues, another amino acid with a modifiable side chain, has been shown to create peptides with pH-dependent activity, demonstrating how side-chain modifications can confer novel functionalities. nih.gov Similarly, the hydroxyl group of 3-hydroxyphenylalanine offers a point for modification that can be exploited to fine-tune biological responses.

Table 2: Conceptual Comparison of Natural Peptides vs. Peptidomimetics with 3-Hydroxyphenylalanine

| Feature | Natural Peptide (e.g., containing Phenylalanine) | Peptidomimetic (containing 3-Hydroxyphenylalanine) |

|---|---|---|

| Conformational Flexibility | Generally high | Reduced due to potential for new H-bonds and steric effects |

| Proteolytic Stability | Susceptible to degradation by proteases | Often enhanced due to unnatural residue structure mdpi.comnih.gov |

| Biological Activity | Native function (e.g., agonist) | Can be modulated (e.g., antagonist, altered potency) nih.gov |

| Receptor Binding | Relies on native amino acid interactions | New interactions possible via the hydroxyl group |

| Solubility | Variable | Potentially altered due to increased polarity of the side chain |

Influence of this compound on Peptide Conformation and Secondary Structures

The incorporation of this compound exerts a significant influence on the conformational preferences and the formation of secondary structures within a peptide. The position of the hydroxyl group at the meta-position of the phenyl ring dictates a specific spatial orientation that can favor certain intramolecular interactions. This can lead to the stabilization of ordered structures like β-sheets and β-hairpins. Studies on N-hydroxy peptides, which feature a hydroxyl group on the backbone nitrogen, have shown that such modifications can be accommodated within β-sheets and can even enhance the stability of β-hairpin folds. rsc.orgrsc.org

While the hydroxyl group in 3-hydroxyphenylalanine is on the side chain, its ability to act as a hydrogen bond donor and acceptor can similarly guide peptide folding. Furthermore, the aromatic nature of the Fmoc group itself, used during synthesis, is known to promote self-assembly into β-sheet structures through π-π stacking, a property that is also inherent to the phenylalanine side chain. nih.govnih.gov The combination of the rigidifying effect of the unnatural amino acid and its potential for specific hydrogen bonding provides a mechanism to control and stabilize desired peptide conformations, which is critical for their biological function.

Incorporation into Modified Peptides (e.g., N-hydroxy peptides, phosphotyrosyl analogs)

The versatility of this compound extends to its use in creating more complex modified peptides, including serving as a structural mimic for other important residues.

N-hydroxy peptides : N-hydroxy peptides are a class of peptidomimetics with a hydroxyl group on a backbone amide nitrogen, which confers unique conformational and biological properties. rsc.org While this compound has a side-chain hydroxyl, not a backbone one, the study of hydroxylated amino acids is part of the broader effort to understand how hydroxylation impacts peptide structure and function. The synthesis of N-hydroxy peptides often involves the creation of specialized N-hydroxy dipeptide building blocks prior to their incorporation into a larger sequence via SPPS. rsc.orgnih.gov

Phosphotyrosyl analogs : A significant application of 3-hydroxyphenylalanine is its use as a mimic or precursor for phosphotyrosine (pTyr). nih.gov Tyrosine phosphorylation is a critical signaling mechanism in many cellular processes. Peptides containing phosphotyrosine are valuable tools for studying these pathways, but the phosphate (B84403) group can be labile and difficult to incorporate. This compound can be used in two ways in this context. First, the hydroxyl group can be chemically phosphorylated after the peptide has been synthesized to create a phosphopeptide. Second, and perhaps more importantly, the 3-hydroxyphenylalanine residue can act as a non-phosphorylated isostere or mimic of phosphotyrosine. nih.govacs.org By comparing the activity of a peptide containing 3-hydroxyphenylalanine to its tyrosine or phosphotyrosine counterpart, researchers can probe the specific role of the phosphate group in molecular recognition and signal transduction. While tyrosine has its hydroxyl group at the 4-position (para), the 3-hydroxy (meta) analog provides a different spatial and electronic arrangement to investigate structure-activity relationships in signaling pathways. nih.govnih.gov

Table 3: Structural Comparison of Relevant Amino Acids

| Amino Acid | Structure | Key Feature |

|---|---|---|

| Tyrosine | Phenyl ring with a hydroxyl group at the para (4) position. | Natural precursor for phosphorylation. |

| 3-Hydroxy-phenylalanine | Phenyl ring with a hydroxyl group at the meta (3) position. | Can act as a mimic or precursor for phosphotyrosine. |

| Phosphotyrosine (pTyr) | Phenyl ring with a phosphate group at the para (4) position. | Key post-translational modification in cell signaling. |

Advanced Research Applications and Potential in Drug Discovery

Role in Rational Drug Design and Discovery

N-Fmoc-3-hydroxy-DL-phenylalanine serves as a versatile building block in the rational design and discovery of new therapeutic agents. Its utility stems from the combination of the Fmoc protecting group, essential for modern peptide synthesis, and its unique structural characteristics.

The Fmoc group is fundamental to solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptide sequences. chemimpex.com It selectively protects the amino group of the phenylalanine derivative, allowing for controlled, stepwise addition of other amino acids to build a complex peptide chain. chemimpex.comchemimpex.com The stability of the Fmoc group and its straightforward removal under mild basic conditions enable the efficient synthesis of high-purity peptides. chemimpex.com

The incorporation of this compound into a peptide sequence introduces several advantageous properties:

Enhanced Binding Interactions: The meta-hydroxyl group on the phenyl ring can form additional hydrogen bonds with target receptors or enzymes, potentially increasing the binding affinity and specificity of the peptide.

Modified Hydrophobicity: The hydroxyl group also alters the hydrophobicity of the phenylalanine side chain, which can influence the solubility and pharmacokinetic properties of the resulting peptide. chemimpex.com

Increased Metabolic Stability: The presence of the D-enantiomer in the racemic mixture can enhance the metabolic stability of peptides by making them resistant to degradation by proteases, which typically recognize only L-amino acids.

Structural Scaffolding: Modified amino acids like this one are used to create peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

Derivatives of phenylalanine are actively used in the pharmaceutical industry to develop peptide-based drugs targeting specific biological pathways to enhance therapeutic efficacy. chemimpex.comchemimpex.comchemimpex.com

Exploration as Therapeutic Agents

While this compound is primarily a building block, the structural motifs it contains are relevant to the development of therapeutic agents. Phenylalanine itself has been explored for therapeutic applications. The synthetic D-form of phenylalanine, in particular, has been studied for its potential in managing depression and chronic pain by inhibiting enzymes that break down the body's natural pain-relieving substances. ebsco.com

The introduction of a hydroxyl group onto the phenylalanine ring is a strategy used in drug development. For instance, 3-hydroxyquinolin-2(1H)-one derivatives, which can incorporate a phenylalanine motif, have been investigated as potential stabilizers of the phenylalanine hydroxylase (hPAH) enzyme. nih.gov Deficiencies in this enzyme cause the genetic disorder phenylketonuria (PKU), and small molecules that stabilize the enzyme or protect its activity are an attractive therapeutic strategy. nih.gov

Fmoc-protected amino acids themselves have also been noted for possessing anti-inflammatory properties, adding another layer to their potential biomedical applications. chinesechemsoc.org

Investigation in Enzyme Inhibition and Receptor Modulation

The unique structure of this compound makes it a valuable component in designing molecules for enzyme inhibition and receptor modulation. The phenylalanine scaffold is a common starting point for targeting enzymes like phenylalanine hydroxylase. nih.gov

In one study, various 3-hydroxyquinolin-2(1H)-one derivatives were designed to interact with the active site of human phenylalanine hydroxylase (hPAH). nih.gov These compounds showed the ability to affect the coordination of the iron ion essential for the enzyme's catalytic activity. nih.gov Notably, a derivative containing an L-Phe motif was the only one in its series to increase hPAH activity under certain conditions, demonstrating how phenylalanine-like structures can modulate enzyme function. nih.gov The presence of the hydroxyl group and the phenylalanine structure are key to these interactions.

Contribution to Bioactive Compound Libraries

This compound and similar modified amino acids are important components of compound libraries used in drug discovery. cymitquimica.com These libraries are collections of diverse chemical compounds that are screened against biological targets to identify new lead compounds for drug development.

By including derivatives with unique functional groups (like the meta-hydroxyl group) and stereochemistry (the DL-mixture), these libraries increase chemical diversity. This diversity enhances the probability of finding a "hit"—a molecule that interacts with a target like an enzyme or receptor in a desired way. The Fmoc-protected version is particularly useful for libraries geared towards generating peptide-based drug candidates through automated synthesis.

Applications in Biotechnology and Protein Engineering

In biotechnology and protein engineering, non-standard amino acids like this compound are used to create novel proteins and peptides with enhanced or new functionalities. chemimpex.com Introducing such amino acids can confer desirable properties, such as increased stability, altered binding specificity, or novel catalytic activity. nih.gov

The process often involves:

Synthesizing a peptide with the modified amino acid using SPPS. chemimpex.com

Using the modified amino acid in bioconjugation, where it helps attach peptides to other biomolecules to create targeted drug delivery systems or diagnostic tools. chemimpex.comchemimpex.com

Studying protein interactions and dynamics, where the unique features of the amino acid can serve as a probe. chemimpex.com

Rational design and mutagenesis efforts are common in protein engineering to create enzymes with tailored activities. For example, phenylalanine ammonia-lyase (PAL) has been engineered to act on di-substituted substrates like 3,4-dimethoxy-L-phenylalanine, a precursor to L-DOPA. nih.gov This highlights the scientific interest in modifying the phenylalanine structure to create high-value biochemicals. nih.gov

Integration into Materials Science, such as Supramolecular Gels and Biomaterials

One of the most significant applications of Fmoc-amino acid derivatives is in materials science, specifically in the creation of supramolecular hydrogels. chinesechemsoc.orgresearchgate.net These are water-based gels formed through the self-assembly of low-molecular-weight gelators (LMWGs). rsc.org Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are excellent LMWGs. rsc.orgnih.gov

These hydrogels are promising for biomedical applications such as tissue engineering, drug delivery, and 3D cell culture because of their:

Biocompatibility: They are composed of amino acid building blocks, which are inherently biocompatible. nih.govnih.gov

Biodegradability: The components can be broken down by natural biological processes. chinesechemsoc.orgnih.gov

Tunable Properties: The mechanical properties and functions of the gel can be controlled by the choice of amino acid and the conditions of gelation. rsc.orgrsc.org

Fmoc-phenylalanine derivatives can self-assemble into nanofibers that entangle to form a 3D network, trapping water and creating a gel. nih.gov These materials have been used to encapsulate and provide sustained release of therapeutic proteins. nih.gov The method of gel formation, such as adjusting the pH, can significantly impact the gel's final properties, including its mechanical stability and self-healing capabilities. rsc.org

The ability of this compound and related compounds to form supramolecular structures is driven by a combination of non-covalent interactions. nih.gov The self-assembly process is a "bottom-up" approach where individual molecules spontaneously organize into ordered nanostructures. rsc.org

The primary forces governing this assembly are:

π–π Stacking: The large, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other. This is a major driving force for aggregation. chinesechemsoc.orgnih.gov

Hydrogen Bonding: The carboxylic acid and amide groups of the amino acid backbone form hydrogen bonds, creating β-sheet-like arrangements that are common in peptide self-assembly. The additional hydroxyl group on the 3-hydroxy-phenylalanine derivative provides another site for hydrogen bonding, potentially strengthening the network.

Hydrophobic Interactions: The non-polar parts of the molecules, including the phenyl ring and parts of the Fmoc group, tend to cluster together to minimize contact with water. nih.gov

These interactions cause the Fmoc-amino acid molecules to assemble into nanofibers, which then form the hydrogel network. nih.govrsc.org The specific morphology of the resulting nanostructures (e.g., fibers, ribbons, or spheres) can be influenced by factors such as the amino acid side chain, solvent composition, and temperature. rsc.orgrsc.org

Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Techniques (e.g., NMR, LC-MS, HPLC) for Research Purity and Identity

A combination of spectroscopic and spectrometric methods is indispensable for the verification of the chemical structure and purity of N-Fmoc-3-hydroxy-DL-phenylalanine.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from potential impurities and provides its mass-to-charge ratio, confirming its molecular weight. For this compound (C₂₄H₂₁NO₅), the expected molecular weight is approximately 403.44 g/mol . achemblock.com LC-MS analysis would verify this mass, providing strong evidence for the compound's identity. bldpharm.com

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. bldpharm.com Purity levels are often reported to be ≥95% or higher for commercial-grade material. achemblock.comsigmaaldrich.com HPLC systems equipped with a suitable stationary phase and a mobile phase gradient can effectively separate the target compound from any starting materials, by-products, or degradation products.

Table 1: Spectroscopic and Spectrometric Data for Related Fmoc-Amino Acids

| Technique | Compound | Key Observations |

|---|---|---|

| ¹H NMR | Fmoc-Phe-OH | Aromatic protons (7.2-7.9 ppm), α- and β-protons, Fmoc methylene (B1212753) protons. chemicalbook.com |

| LC-MS | This compound | Expected [M+H]⁺ at m/z ~404.4. |

Chromatographic Methods for Stereochemical Analysis and Purification

Given that this compound is a racemic mixture, containing both the D- and L-enantiomers, chromatographic methods are crucial for their separation and analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for resolving the enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral separation of a wide range of Fmoc-protected amino acids under reversed-phase conditions. windows.netphenomenex.com For instance, the separation of N-Fmoc-DL-phenylalanine has been successfully demonstrated on a CHIRALCEL OD-3R column. daicelchiral.com The mobile phase composition, often a mixture of an aqueous buffer (like formic acid solution) and an organic modifier (like acetonitrile), is optimized to achieve baseline resolution. daicelchiral.com

The enantiomeric purity of each separated isomer can be determined by integrating the peak areas in the chromatogram. This is critical for applications where only one specific enantiomer is required.

Table 2: Chiral HPLC Parameters for Separation of Fmoc-DL-Amino Acids

| Parameter | Details |

|---|---|

| Column | CHIRALCEL OD-3R (4.6 x 150 mm, 3 µm) |

| Mobile Phase | Formic acid aq. pH 2.0 / acetonitrile (B52724) = 40 / 60 |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS 270 nm |

Data based on the separation of N-Fmoc-DL-phenylalanine. daicelchiral.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not prominently published, studies on similar Fmoc-amino acids provide insight into their solid-state behavior. For example, the crystal structure of Fmoc-L-phenylalanine has been determined, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking of the fluorenyl groups. nih.gov

Powder X-ray diffraction (PXRD) can be used to characterize the crystalline nature of this compound powder. researchgate.net The diffraction pattern provides a unique fingerprint of the crystalline form and can be used to identify different polymorphs if they exist. researchgate.net

Advanced Biophysical Techniques for Studying Interactions and Conformational Dynamics

While specific studies on this compound using advanced biophysical techniques are limited, these methods are instrumental in understanding the behavior of Fmoc-amino acids in broader contexts, such as peptide self-assembly.

Techniques like Dynamic Light Scattering (DLS) can be employed to study the aggregation behavior of Fmoc-amino acids in solution, providing information on the size of self-assembled structures. nih.gov The incorporation of this compound into peptides could influence their self-assembly properties, which can be monitored by such biophysical methods.

Computational Chemistry and Molecular Modeling in Conformational Analysis and Design

Computational methods play a significant role in predicting and understanding the conformational preferences of this compound and its role in peptide design.

Computed descriptors , such as the molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, can be calculated to provide insights into the physicochemical properties of the compound. nih.gov For the related compound N-Fmoc-3-phenyl-DL-phenylalanine, such properties have been computationally determined. nih.gov These computational tools are valuable in the rational design of peptides with specific structural and functional properties.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-Fmoc-3-hydroxy-L-phenylalanine |

| N-Fmoc-DL-phenylalanine |

| Fmoc-L-phenylalanine |

| N-Fmoc-3-phenyl-DL-phenylalanine |

| Acetonitrile |

Q & A

Q. What are the optimal conditions for synthesizing N-Fmoc-3-hydroxy-DL-phenylalanine?

The synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to 3-hydroxy-DL-phenylalanine using Fmoc-Cl (chloride) in a basic aqueous-organic biphasic system (e.g., dioxane/water with NaHCO₃). Post-reaction, the product is purified via recrystallization or reversed-phase HPLC to remove unreacted starting materials and byproducts. The hydroxyl group on the phenyl ring may require temporary protection (e.g., silyl ethers) during synthesis to prevent side reactions .

Q. How can researchers purify this compound to ≥95% purity?

Purification is commonly achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Analytical HPLC (e.g., 97% purity threshold) should confirm the absence of diastereomers or degradation products. Lyophilization is recommended for final isolation .

Q. What analytical techniques validate the identity of this compound?

- NMR spectroscopy : Confirm the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and the 3-hydroxyphenyl moiety (δ 6.5–7.2 ppm).

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~425 g/mol, calculated from C₂₄H₂₁NO₅).

- HPLC : Retention time comparison with standards ensures purity .

Q. How should this compound be stored to maintain stability?

Store at 0–4°C in airtight, light-protected containers under inert gas (e.g., argon). The Fmoc group is sensitive to prolonged exposure to moisture and amines, which can lead to premature deprotection .

Advanced Research Questions

Q. How does the racemic DL-form impact peptide synthesis applications?

The DL-form introduces stereochemical heterogeneity, complicating chiral peptide synthesis. To resolve this, researchers may employ enzymatic resolution (e.g., lipases) or chiral-phase HPLC post-synthesis. Alternatively, use the resolved D- or L-forms if enantiopure starting materials are required .

Q. What strategies prevent side reactions involving the 3-hydroxyl group during solid-phase peptide synthesis (SPPS)?

Q. How stable is this compound under standard Fmoc deprotection conditions?

The 3-hydroxyl group is generally stable under Fmoc deprotection with 20% piperidine in DMF. However, prolonged exposure to basic conditions (e.g., >30 minutes) may lead to β-elimination or racemization. Monitor via LC-MS for degradation .

Q. Can this compound be used in orthogonal protection schemes?

Yes. Pair the Fmoc group with acid-labile (e.g., Boc) or enzymatically cleavable (e.g., Alloc) protections on other residues. For example, Alloc on lysine side chains allows sequential deprotection using Pd(0) catalysts .

Q. What challenges arise in quantifying enantiomeric excess (ee) in DL-mixtures?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can differentiate D/L enantiomers. Baseline separation requires optimization of mobile phase composition (e.g., hexane/isopropanol) .

Q. How does the 3-hydroxyl group influence solubility in nonpolar solvents?

The hydroxyl group increases polarity, reducing solubility in dichloromethane or DMF. Pre-solubilize in DMSO or DMF with 1% HOBt (hydroxybenzotriazole) to enhance coupling efficiency during SPPS .

Methodological Notes

- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration if enantiopure derivatives are synthesized .

- Safety : While not classified as hazardous (GHS), handle with nitrile gloves and under fume hoods to avoid inhalation/contact (non-GMP guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.